molecular formula C11H22O2 B8156012 3-(2-Cyclohexylethoxy)propan-1-ol

3-(2-Cyclohexylethoxy)propan-1-ol

Cat. No.: B8156012
M. Wt: 186.29 g/mol
InChI Key: AIPCLTVCUZDAIM-UHFFFAOYSA-N
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Description

3-(2-Cyclohexylethoxy)propan-1-ol is a tertiary alcohol characterized by a propanol backbone substituted with a 2-cyclohexylethoxy group at the third carbon. The compound’s stereochemistry and ether linkage may influence its physicochemical properties, such as solubility and stability, though specific data require further experimental validation.

Properties

IUPAC Name

3-(2-cyclohexylethoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h11-12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPCLTVCUZDAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexylethoxy)propan-1-ol typically involves the reaction of cyclohexyl ethyl ether with propylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures. The product is then purified through distillation and other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Cyclohexylethoxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form cyclohexylethoxypropanol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products: The major products formed from these reactions include cyclohexylethoxypropanone, cyclohexylethoxypropanol, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

3-(2-Cyclohexylethoxy)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Cyclohexylethoxy)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Structural Differences :

  • Functional Group : Carvyl propionate is an ester derivative of 2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol, whereas this compound is a primary alcohol with an ether-linked cyclohexylethyl chain.
  • Backbone: Carvyl propionate features a cyclohexenol ring, while the target compound has a linear propanol chain.

Emixustat Hydrochloride (USAN xx-164)

Structural Differences :

  • Aromaticity: Emixustat contains a benzene ring substituted with a cyclohexylmethoxy group and an aminoethyl side chain . In contrast, this compound is aliphatic.
  • Functional Groups : Emixustat includes a primary amine and a secondary alcohol, while the target compound has a single alcohol group.

Physicochemical Properties :

  • Emixustat’s aromatic structure likely increases π-π stacking interactions, enhancing target binding. The target compound’s aliphatic chain may prioritize lipid solubility.

Amino-Propanol Derivatives (e.g., (2RS)-1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol, CAS 933468-54-3)

Structural Differences :

  • Substituents: Amino-propanols feature isopropylamino or ethenylphenoxy groups , contrasting with the cyclohexylethoxy group in the target compound.

Comparative Data Table

Compound Name CAS Number Key Functional Groups Applications Safety Profile
This compound N/A Primary alcohol, ether Pharmaceutical intermediates Unknown
Carvyl Propionate 97-45-0 Ester, cyclohexenol Fragrances, flavorings Non-hazardous
Emixustat Hydrochloride N/A Secondary alcohol, amine, aromatic Macular degeneration therapy Clinical-grade
(2RS)-1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol 933468-54-3 Amino, phenoxy β-Blocker synthesis Potential cardiovascular risks

Key Findings

  • Structural Impact : The cyclohexylethoxy group in this compound balances lipophilicity and polarity, distinct from aromatic (Emixustat) or esterified (Carvyl propionate) analogs.
  • Application Potential: The compound’s lack of ionic groups may limit biological targeting but enhance compatibility with lipid-based formulations.
  • Safety Data Gap : Empirical toxicity studies are needed to validate its safety relative to classified compounds like Carvyl propionate.

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